AG-494 -

AG-494

Catalog Number: EVT-8915715
CAS Number:
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of AG-494 involves several key steps that focus on constructing its core structure through a series of chemical reactions. The synthetic route typically includes:

  1. Preparation of Intermediate Compounds: The synthesis begins with commercially available starting materials that undergo several transformations, including halogenation and coupling reactions.
  2. Formation of the Final Product: The final product is obtained by reacting intermediates with specific reagents under controlled conditions, often involving the use of solvents and catalysts to facilitate the reaction .

For example, one method involves heating a bromoethyl derivative with a guanidine free base in the presence of a catalyst to yield AG-494. This approach allows for scalability and the production of analogues for further study .

Molecular Structure Analysis

AG-494's molecular structure features a cinnamide backbone with hydroxyl groups and a cyano substituent, which contribute to its biological activity. The structural data can be summarized as follows:

  • Molecular Formula: C16H12N2O3C_{16}H_{12}N_{2}O_{3}
  • Molecular Weight: Approximately 280.283 g/mol
  • Structural Characteristics: The compound contains two aromatic rings connected by an amide bond, with hydroxyl groups positioned ortho to each other on one of the rings .

This specific arrangement is critical for its interaction with target kinases, influencing both binding affinity and selectivity.

Chemical Reactions Analysis

AG-494 participates in several significant chemical reactions that underscore its role as an inhibitor:

  1. Inhibition of Kinase Activity: AG-494 effectively inhibits the autophosphorylation of EGFR and other related kinases, such as HER-2, demonstrating IC50 values of 0.7 µM for EGFR .
  2. Modulation of Cell Cycle Progression: The compound has been shown to arrest cells at various phases of the cell cycle, particularly late G1 and S phases, by inhibiting cyclin-dependent kinase 2 (Cdk2) activation .
  3. Induction of Apoptosis: In cancer cell lines, AG-494 can induce apoptosis through mechanisms that involve the modulation of signaling pathways related to cell survival and proliferation .

These reactions highlight AG-494's potential as a therapeutic agent in cancer treatment.

Mechanism of Action

AG-494 exerts its biological effects primarily through inhibition of receptor tyrosine kinases. The mechanism involves:

  1. Binding to Kinase Domains: AG-494 binds to the ATP-binding site of EGFR and other kinases, preventing their activation by growth factors such as epidermal growth factor.
  2. Inhibition of Downstream Signaling: By blocking kinase activity, AG-494 disrupts downstream signaling cascades that promote cell proliferation and survival .
  3. Cell Cycle Arrest and Apoptosis Induction: The inhibition of Cdk2 leads to cell cycle arrest, while additional pathways are activated that result in programmed cell death .

This multifaceted mechanism underscores AG-494's potential utility in treating cancers characterized by aberrant kinase signaling.

Physical and Chemical Properties Analysis

The physical and chemical properties of AG-494 are crucial for understanding its behavior in biological systems:

  • Solubility: AG-494 is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties influence formulation strategies for drug delivery systems aimed at enhancing bioavailability .

Applications

AG-494 has several scientific applications primarily focused on cancer research:

  1. Cancer Therapeutics: As a potent inhibitor of EGFR and related kinases, AG-494 serves as a valuable tool in studies aimed at understanding tumor biology and developing targeted therapies.
  2. Cell Biology Research: Researchers utilize AG-494 to investigate signaling pathways involved in cell proliferation, differentiation, and apoptosis.
  3. Drug Development Studies: Its efficacy against various cancer cell lines makes AG-494 a candidate for further development into clinical therapies targeting specific malignancies.
Mechanistic Insights into Kinase Inhibition

EGFR Tyrosine Kinase Selectivity and Inhibition Dynamics

AG-494 ((E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide) is a tyrphostin-class inhibitor that targets the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). Biochemical assays reveal it inhibits EGFR autophosphorylation with a half-maximal inhibitory concentration (IC₅₀) of 0.7–1.1 µM, demonstrating potent activity against purified kinase domains [2] [10]. Intriguingly, AG-494 fails to inhibit EGFR kinase activity in intact cellular systems, suggesting complex cellular uptake dynamics or compensatory signaling pathways [1] [4]. Despite this limitation, AG-494 effectively suppresses epidermal growth factor (EGF)-dependent cell proliferation and DNA synthesis. This paradox is resolved by its downstream inhibition of cyclin-dependent kinase 2 (Cdk2) activation—a critical regulator of G1/S phase transition. AG-494 exerts maximal inhibitory effects on Cdk2 even when administered 20 hours post-EGF stimulation, indicating its action occurs downstream of initial EGFR activation events [1] [4] [6].

Table 1: Kinase Inhibition Profile of AG-494

Target KinaseIC₅₀ (µM)Functional Consequence
EGFR0.7–1.1Blocks autophosphorylation
PDGF-R6Inhibits autophosphorylation
ErbB2/HER1-239–45Modulates chimeric receptor activity
Insulin Receptor>100No significant inhibition

Modulation of ErbB2/HER1-2 and PDGF-R Autophosphorylation

Beyond EGFR, AG-494 exhibits moderate inhibitory activity against platelet-derived growth factor receptor (PDGF-R) (IC₅₀ = 6 µM) and ErbB2/HER1-2 chimeric receptors (IC₅₀ = 39–45 µM) [2] [8]. The HER1-2 chimera consists of the extracellular domain of EGFR fused to the intracellular domain of human epidermal growth factor receptor 2 (HER2), serving as a model for heterodimeric signaling complexes. AG-494’s 40-fold selectivity gap between EGFR and HER1-2 highlights its preference for canonical EGFR homodimers over hybrid HER configurations [2] [10]. This selectivity profile is biologically significant as PDGF-R and ErbB2 drive distinct oncogenic pathways; AG-494’s multi-kinase activity may contribute to its suppression of serum-induced proliferation observed in cancer cell lines [1] [6].

Cross-Reactivity Profiling with Non-Target Kinases

Systematic profiling indicates AG-494 exhibits minimal activity against insulin receptor kinase (IC₅₀ >100 µM), confirming selectivity within the receptor tyrosine kinase family [2] [8]. However, its analogs (AG-490, AG-555) similarly inhibit Cdk2 activation, suggesting shared off-target effects on cell cycle machinery [1] [4]. Crucially, AG-1478—a highly selective EGFR inhibitor active in intact cells—fails to block Cdk2, implying AG-494’s anti-proliferative effects stem from unique kinase polypharmacology [1] [6]. Recent studies on ErbB family kinases reveal that gatekeeper mutations (e.g., HER2 T798M, analogous to EGFR T790M) sensitize kinases to certain allosteric inhibitors, though AG-494’s susceptibility to such mutations remains unexplored [3] [9].

Table 2: Functional Comparison of AG-494 and Analogous Inhibitors

CompoundEGFR Inhibition (Cellular)Cdk2 InhibitionDNA Synthesis Blockade
AG-494NoYesYes
AG-1478YesNoPartial
AG-490NoYesYes

Structural Determinants of AG-494 Binding to EGFR Kinase Domain

AG-494’s molecular scaffold features an (E)-α-cyanocinnamonamide core, which enables competitive binding at the ATP pocket of EGFR’s kinase domain [6] [8]. The 3,4-dihydroxyphenyl moiety facilitates hydrogen bonding with critical residues in the catalytic cleft, while the cyano group enhances electrophilic reactivity. Computational simulations suggest that AG-494 stabilizes the inactive kinase conformation by occupying a hydrophobic region adjacent to the hinge segment [8]. Mutagenesis studies implicate Met793 and Cys797 residues in AG-494 binding; substitutions at these sites (e.g., C797S) confer resistance to orthosteric inhibitors but may not affect AG-494 due to its unique interactions [3] [9]. The inhibitor’s binding is entropy-driven, requiring conformational flexibility to accommodate the kinase domain’s dynamic activation loop [9].

Table 3: Key Structural Features of AG-494 and Their Roles

Structural ElementRole in Binding
(E)-α-Cyano groupForms dipole interactions with Leu718 backbone
3,4-Dihydroxyphenyl ringHydrogen bonds with Met793 side chain
N-PhenylamideStabilizes hydrophobic pocket occupation
C=C double bond (E-config)Maintains planar conformation for deep binding

Table 4: Biophysical Properties of AG-494

PropertyValue
Molecular FormulaC₁₆H₁₂N₂O₃
Molecular Weight280.28 g/mol
SolubilityDMSO (100 mg/mL)
Binding Affinity (EGFR)Kd ≈ 0.5 µM (predicted)

Properties

Product Name

AG-494

IUPAC Name

2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)

InChI Key

HKHOVJYOELRGMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.